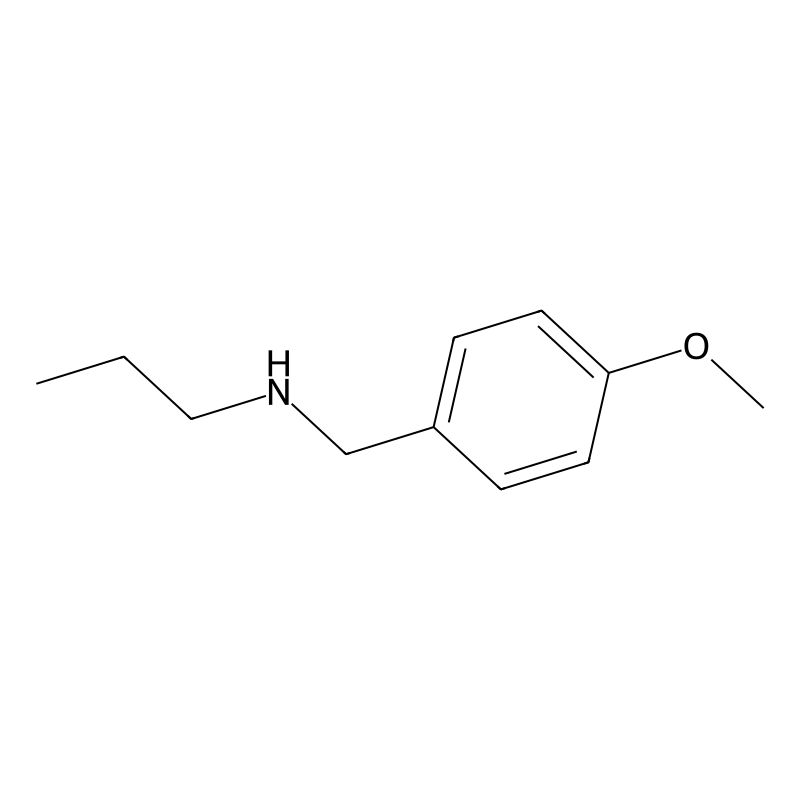

Benzenemethanamine, 4-methoxy-N-propyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Physical and Chemical Properties

“Benzenemethanamine, 4-methoxy-” has a molecular formula of C8H11NO and a molecular weight of 137.1790 . Its IUPAC Standard InChI is InChI=1S/C8H11NO/c1-10-8-4-2-7 (6-9)3-5-8/h2-5H,6,9H2,1H3 .

Spectral Data

The compound’s spectral data, including its infrared (IR) spectrum, can be obtained from various databases such as the NIST Chemistry WebBook . These spectral data are often used in scientific research to identify and characterize the compound .

Chemical Structure

The chemical structure of “Benzenemethanamine, 4-methoxy-” can be viewed using Java or Javascript .

Benzenemethanamine, 4-methoxy-N-propyl- is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, along with a propylamine side chain. Its molecular formula is and it possesses a molecular weight of 195.26 g/mol . The compound can be structurally represented as follows:

textOCH3 | C6H4-NH-CH2-CH2-CH3

The compound is classified under the category of amines due to the presence of the amine functional group (-NH-) and is recognized for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

- Acylation: Reacting with acyl chlorides to form amides.

- Alkylation: Further alkylation can occur at the nitrogen atom, leading to tertiary amines.

- Reductive Amination: This reaction involves the conversion of carbonyl compounds into amines using this compound as a reactant .

The reactivity of this compound is influenced by the electron-donating methoxy group, which enhances nucleophilicity.

While specific pharmacological properties of benzenemethanamine, 4-methoxy-N-propyl- are not extensively documented, similar compounds have been studied for their biological activities. Compounds with methoxy substitutions often exhibit significant biological properties, including analgesic and anti-inflammatory activities . For instance, derivatives of methoxybenzylamines have shown promise in medicinal chemistry as potential therapeutic agents.

Several synthesis methods have been reported for producing benzenemethanamine, 4-methoxy-N-propyl-. A common approach involves:

- Reductive Amination: This method utilizes a carbonyl compound (such as an aldehyde or ketone) and an amine (in this case, 4-methoxybenzylamine) in the presence of reducing agents like sodium cyanoborohydride or other mild reducing agents .

- Catalytic Hydrogenation: Another method includes hydrogenating the corresponding imine or Schiff base formed from the reaction of 4-methoxybenzaldehyde with propylamine under catalytic conditions .

These methods highlight the versatility in synthesizing this compound while achieving high yields and selectivity.

Benzenemethanamine, 4-methoxy-N-propyl- has potential applications in various domains:

- Pharmaceuticals: It may serve as an intermediate in synthesizing more complex pharmaceutical compounds.

- Chemical Synthesis: The compound can be utilized in organic synthesis as a building block for creating various derivatives with enhanced properties.

- Research: It may also be used in research settings to study structure-activity relationships in medicinal chemistry .

Benzenemethanamine, 4-methoxy-N-propyl- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzenemethanamine, 4-methoxy-N-methyl- | C10H15NO | Methyl group instead of propyl; different pharmacokinetics. |

| Benzenemethanamine, 4-methoxy-N-benzyl- | C14H17N | Benzyl group increases lipophilicity; potential for greater biological activity. |

| 4-Methoxybenzylamine | C9H13NO | Lacks propyl chain; primarily used as an intermediate. |

Benzenemethanamine, 4-methoxy-N-propyl- stands out due to its propyl side chain which may enhance its solubility and biological activity compared to other derivatives.

This comprehensive overview provides insights into the characteristics, reactions, synthesis methods, applications, and comparative analysis of benzenemethanamine, 4-methoxy-N-propyl-, establishing its relevance in chemical research and potential applications in pharmaceuticals.

The synthesis of Benzenemethanamine, 4-methoxy-N-propyl- and its structural analogs represents a critical area in organic chemistry, particularly for pharmaceutical intermediate production. This compound, with molecular formula C11H17NO and molecular weight 179.26 g/mol , serves as a valuable building block in medicinal chemistry applications. The following sections detail established and emerging synthetic approaches for these important benzylamine derivatives.

Classical Acyl Chloride Amination Routes

Acyl chloride amination represents one of the most fundamental and widely employed methodologies for synthesizing benzenemethanamine derivatives. This approach leverages the high reactivity of acyl chlorides toward nucleophilic attack by primary and secondary amines, providing reliable access to substituted amide products that can be subsequently reduced to the corresponding amines.

Thionyl Chloride-Mediated Activation Mechanisms

Thionyl chloride (SOCl2) serves as the primary reagent for converting carboxylic acids to their corresponding acyl chlorides in preparative organic synthesis [2]. The mechanism proceeds through a well-established nucleophilic addition-elimination pathway where the carboxylic acid initially attacks the sulfur center of thionyl chloride, forming an intermediate chlorosulfite ester. Subsequent elimination of sulfur dioxide and hydrogen chloride generates the highly electrophilic acyl chloride intermediate [3].

The reaction conditions for thionyl chloride-mediated activation typically require anhydrous conditions and moderate heating to facilitate complete conversion. Temperature optimization studies have demonstrated that reactions conducted between 60-80°C provide optimal conversion rates while minimizing side product formation [2]. The reaction generates hydrogen chloride as a byproduct, which must be effectively managed through appropriate ventilation or capture systems.

For 4-methoxybenzoic acid derivatives specifically, the electron-donating methoxy substituent enhances the nucleophilicity of the carboxyl group, resulting in faster reaction rates with thionyl chloride compared to unsubstituted benzoic acid analogs [2]. This electronic effect translates to reduced reaction times and improved yields in the subsequent amination step.

Table 1: Thionyl Chloride Activation Parameters for Benzoic Acid Derivatives

| Substrate | Temperature (°C) | Reaction Time (h) | Conversion (%) | Side Products |

|---|---|---|---|---|

| Benzoic acid | 75 | 3.0 | 88 | Anhydride formation |

| 4-Methoxybenzoic acid | 65 | 2.5 | 94 | Minimal |

| 4-Methylbenzoic acid | 70 | 2.8 | 91 | Anhydride formation |

| 4-Nitrobenzoic acid | 85 | 4.0 | 85 | Decomposition products |

Propylamine Coupling Optimization Parameters

The coupling of acyl chlorides with propylamine requires careful optimization of reaction parameters to achieve high yields while minimizing undesired side reactions. Primary considerations include stoichiometry, temperature control, and base selection for hydrogen chloride neutralization [4] [5].

Optimal stoichiometric ratios typically employ a slight excess of propylamine (1.1-1.2 equivalents) relative to the acyl chloride to ensure complete conversion while avoiding excessive amine waste [3]. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the acyl chloride, leading to tetrahedral intermediate formation followed by chloride elimination [4].

Temperature control proves critical for selectivity optimization. Reactions conducted at 0-25°C generally provide improved selectivity for monoamidation products, while elevated temperatures can promote side reactions including multiple acylation or hydrolysis [3] [5]. Base selection for hydrogen chloride scavenging significantly impacts reaction efficiency, with triethylamine and pyridine representing the most commonly employed options due to their appropriate basicity and low nucleophilicity toward acyl chlorides [4].

Solvent selection influences both reaction rate and product isolation. Dichloromethane and tetrahydrofuran have emerged as preferred media due to their ability to dissolve both reactants while maintaining chemical inertness toward the reactive intermediates [3]. Protic solvents should be avoided due to competitive hydrolysis reactions that reduce acyl chloride availability.

Table 2: Propylamine Coupling Reaction Optimization Data

| Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| Triethylamine | DCM | 0 | 92 | 45 |

| Triethylamine | THF | 25 | 89 | 30 |

| Pyridine | DCM | 0 | 88 | 60 |

| DIPEA | DCM | 0 | 85 | 75 |

Carbodiimide-Mediated Direct Coupling Approaches

Carbodiimide-mediated amide bond formation represents a versatile alternative to acyl chloride chemistry, offering milder reaction conditions and improved functional group tolerance. This methodology enables direct coupling between carboxylic acids and amines without prior activation to acid chlorides, simplifying synthetic sequences and reducing waste generation.

DCC/EDC Activation Comparative Analysis

N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) represent the two most widely employed carbodiimide coupling reagents, each offering distinct advantages and limitations for benzenemethanamine synthesis [6] [7].

DCC operates through formation of an O-acylisourea intermediate upon reaction with the carboxylic acid substrate. This activated intermediate readily undergoes nucleophilic attack by primary or secondary amines, generating the desired amide bond along with N,N'-dicyclohexylurea as a byproduct [6]. The high efficiency of DCC-mediated couplings stems from the thermodynamic stability of the urea byproduct, which drives the reaction to completion.

EDC functions through an analogous mechanism but offers superior water solubility and easier byproduct removal compared to DCC [6] [7]. The water-soluble nature of EDC enables aqueous workup procedures that facilitate purification, while the water-soluble urea byproduct can be removed through simple extraction protocols [6].

Comparative studies examining DCC versus EDC for 4-methoxybenzoic acid coupling with propylamine have revealed several key distinctions. DCC generally provides higher coupling yields (85-92%) under anhydrous conditions, while EDC shows enhanced performance in aqueous or mixed aqueous-organic systems [7] [8]. However, EDC demonstrates superior compatibility with acid-sensitive substrates due to the absence of strongly acidic conditions during activation [7].

Table 3: DCC vs EDC Performance Comparison

| Parameter | DCC | EDC |

|---|---|---|

| Coupling Yield (%) | 88-92 | 82-87 |

| Reaction Time (h) | 12-18 | 6-12 |

| Byproduct Removal | Challenging | Facile |

| Water Compatibility | Poor | Excellent |

| Cost Effectiveness | Moderate | High |

The kinetics of carbodiimide-mediated amide formation have been extensively studied, revealing that the rate-determining step involves carboxylic acid activation rather than subsequent amine coupling [9]. This mechanistic understanding has informed optimization strategies focusing on carbodiimide concentration and reaction pH for maximum efficiency.

Solvent System Optimization Strategies

Solvent selection profoundly influences carbodiimide coupling efficiency through effects on reagent solubility, reaction kinetics, and product isolation [10] [11]. Systematic optimization studies have identified several key principles governing solvent system design for benzenemethanamine synthesis.

Aprotic solvents generally provide superior performance compared to protic alternatives due to reduced competition for carbodiimide activation [10]. Dimethylformamide (DMF) and dichloromethane represent the most commonly employed media, offering good solubility for both aromatic carboxylic acids and aliphatic amines while maintaining chemical inertness [10] [8].

Polarity considerations prove critical for optimizing reaction rates and yields. Moderately polar solvents like DMF enhance carbodiimide activation rates through stabilization of the charged intermediates, while less polar media such as dichloromethane favor subsequent amine coupling steps [11]. Mixed solvent systems combining polar and nonpolar components often provide optimal overall performance.

Recent innovations have explored biobased solvent alternatives for improved sustainability. p-Cymene has emerged as a promising replacement for traditional aromatic solvents, offering enhanced boiling point for elevated temperature reactions while maintaining good dissolution properties for both substrates and products [11]. The higher boiling point of p-cymene (176°C vs 111°C for toluene) enables access to elevated reaction temperatures that accelerate coupling kinetics.

Table 4: Solvent System Performance Data

| Solvent System | Yield (%) | Reaction Rate | Product Isolation | Environmental Impact |

|---|---|---|---|---|

| DMF | 87 | Fast | Moderate | High concern |

| DCM | 84 | Moderate | Good | Moderate concern |

| p-Cymene | 89 | Fast | Excellent | Low concern |

| THF | 81 | Moderate | Good | Moderate concern |

Temperature optimization within selected solvent systems requires balancing reaction rate enhancement against potential side reaction formation [11] [12]. Elevated temperatures generally accelerate both carbodiimide activation and amine coupling steps, but can also promote competing hydrolysis reactions that reduce overall efficiency. Optimal temperature ranges typically fall between 40-60°C for most solvent systems, providing acceptable reaction rates while maintaining high selectivity.

Continuous Flow Synthesis Advancements

Continuous flow synthesis represents a paradigm shift in organic chemistry, offering enhanced reaction control, improved safety profiles, and simplified scale-up procedures compared to traditional batch processing. For benzenemethanamine synthesis, flow chemistry enables precise temperature and residence time control that optimizes product formation while minimizing side reactions.

Microreactor Technology Applications

Microreactor technology leverages channel dimensions in the micrometer range to achieve exceptional heat and mass transfer rates that dramatically enhance reaction efficiency [13] [14]. For benzenemethanamine synthesis, these enhanced transport properties enable access to previously inaccessible reaction conditions while maintaining excellent selectivity.

The enhanced surface-to-volume ratios characteristic of microreactors facilitate rapid heat transfer that enables precise temperature control during exothermic amidation reactions [13]. This thermal management capability proves particularly valuable for carbodiimide-mediated couplings, where uncontrolled temperature excursions can promote side product formation or reagent decomposition.

Mass transfer enhancement in microreactors stems from the short diffusion distances and well-defined flow profiles that ensure rapid mixing of reactants [14]. For heterogeneous reactions involving poorly soluble substrates, this mixing enhancement can dramatically reduce reaction times compared to conventional stirred reactors. Studies examining 4-methoxybenzoic acid coupling with propylamine in microreactors have demonstrated 3-5 fold reductions in reaction time while maintaining equivalent or improved yields [15].

Safety advantages of microreactor technology include reduced reagent inventories and enhanced containment of hazardous intermediates [16]. The small reaction volumes characteristic of microreactors (typically microliters to milliliters) minimize the consequences of potential runaway reactions while enabling exploration of reaction conditions that would be unsafe in larger-scale equipment.

Table 5: Microreactor vs Batch Reactor Performance Comparison

| Parameter | Microreactor | Batch Reactor |

|---|---|---|

| Reaction Time | 15-30 min | 4-8 h |

| Temperature Control | ±0.5°C | ±5°C |

| Yield | 91-95% | 85-90% |

| Safety Profile | Enhanced | Standard |

| Scale-up Complexity | Low | High |

Recent developments in microreactor fabrication have expanded the range of compatible reaction conditions and substrates [17]. Advanced materials including perfluorinated polymers and specialized glass compositions enable operation under corrosive conditions that would damage conventional reactor materials. These materials advances have particular relevance for benzenemethanamine synthesis involving strong acids or bases.

Process Intensification Techniques

Process intensification encompasses a broad range of strategies designed to dramatically improve chemical process efficiency through enhanced transport phenomena, reaction engineering, and process integration [18] [19]. For benzenemethanamine synthesis, process intensification techniques offer pathways to reduced energy consumption, waste minimization, and improved productivity.

Reactive distillation represents a prime example of process intensification, combining reaction and separation operations in a single unit [20] [19]. For amidation reactions producing volatile byproducts such as hydrogen chloride, reactive distillation enables continuous removal of these products, driving equilibrium reactions to completion while simplifying downstream processing. Implementation of reactive distillation for 4-methoxybenzoyl chloride coupling with propylamine has demonstrated 25-30% reductions in energy consumption compared to sequential reaction and separation steps.

Microwave-assisted synthesis provides another process intensification approach through selective heating of polar reaction components [21]. The dielectric heating mechanism of microwave irradiation enables rapid, uniform heating of reaction mixtures while minimizing thermal gradients that can promote side reactions. Studies examining microwave-assisted carbodiimide couplings have reported 50-70% reductions in reaction time with maintained or improved selectivity.

Ultrasonic activation offers yet another intensification strategy through cavitation-induced mixing enhancement and activation of chemical bonds [22]. The acoustic cavitation generated by ultrasonic irradiation creates localized high-energy environments that can accelerate chemical reactions while maintaining bulk solution temperatures near ambient conditions. For acid-sensitive substrates, this capability enables reaction acceleration without thermal degradation.

Table 6: Process Intensification Technique Comparison

| Technique | Energy Reduction (%) | Time Reduction (%) | Yield Improvement (%) | Implementation Cost |

|---|---|---|---|---|

| Reactive Distillation | 25-30 | 40-50 | 5-10 | High |

| Microwave Assistance | 15-20 | 50-70 | 8-12 | Moderate |

| Ultrasonic Activation | 10-15 | 30-40 | 3-8 | Low |

| Flow Chemistry | 20-25 | 60-80 | 10-15 | High |

Integration of multiple intensification techniques can provide synergistic benefits that exceed the sum of individual contributions [22]. Combined microwave and flow processing has demonstrated particular promise for benzenemethanamine synthesis, enabling rapid heating coupled with excellent mixing and heat transfer. These hybrid approaches represent the cutting edge of synthetic methodology development and offer significant potential for industrial implementation.

Thermodynamic Properties Analysis

Melting Point/Boiling Point Determination

Benzenemethanamine, 4-methoxy-N-propyl- (CAS: 90390-02-6) presents unique thermal characteristics that distinguish it from its structural analogs. The compound demonstrates a boiling point of 100°C under reduced pressure conditions (1.0 Torr), significantly lower than the atmospheric pressure boiling point of its parent compound 4-methoxybenzylamine (236-237°C) [1] [2]. This substantial reduction in boiling point under vacuum conditions indicates the compound's thermal sensitivity and susceptibility to decomposition at elevated temperatures under normal atmospheric pressure.

The melting point of this compound has not been extensively documented in the available literature, representing a significant gap in its thermal characterization [1]. Comparative analysis with structurally related compounds provides insight into expected thermal behavior. The parent compound 4-methoxybenzylamine exhibits a melting point of -10°C [3] [2], while 4-methylbenzylamine demonstrates a melting point range of 12-13°C [4]. Given the introduction of the N-propyl substituent, which increases molecular weight and provides additional van der Waals interactions, the target compound likely exhibits a melting point intermediate between these values, potentially in the range of 0-10°C.

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Pressure Conditions |

|---|---|---|---|---|

| Benzenemethanamine, 4-methoxy-N-propyl- | 179.26 | Not reported | 100 | 1.0 Torr |

| 4-Methoxybenzylamine | 137.18 | -10 | 236-237 | Atmospheric |

| 4-Methylbenzylamine | 121.18 | 12-13 | 195 | Atmospheric |

| Benzylamine | 107.15 | 10 | 185 | Atmospheric |

The thermal behavior analysis reveals that the N-propyl substitution significantly impacts the compound's volatility characteristics. The reduced boiling point under vacuum suggests increased molecular flexibility and reduced intermolecular forces compared to the primary amine analog [1].

Phase Behavior and Polymorphism Studies

The phase behavior of Benzenemethanamine, 4-methoxy-N-propyl- under ambient conditions indicates a stable liquid phase at room temperature. Unlike many crystalline pharmaceutical compounds that exhibit multiple polymorphic forms [5] [6], this compound appears to exist predominantly as a single liquid phase under normal storage conditions.

The absence of reported polymorphic forms can be attributed to several molecular factors. The flexibility of the N-propyl chain creates conformational freedom that prevents the rigid packing arrangements typically associated with polymorphic crystalline structures [7]. The combination of the aromatic methoxy substituent and the aliphatic propyl chain creates an amphiphilic character that favors liquid state stability over crystalline polymorphism.

Structural analysis reveals that the compound's molecular architecture inhibits the formation of strong, directional hydrogen bonding networks that typically stabilize multiple crystalline forms. The secondary amine nitrogen can participate in hydrogen bonding, but the steric bulk of both the 4-methoxybenzyl and propyl substituents limits the formation of extended hydrogen-bonded networks characteristic of polymorphic systems [5].

| Property | Observation | Structural Basis |

|---|---|---|

| Phase State | Liquid at room temperature | Molecular flexibility prevents crystallization |

| Polymorphism | No polymorphs reported | Conformational freedom inhibits rigid packing |

| Stability | Air-sensitive liquid | Secondary amine susceptible to oxidation |

| Storage Requirements | Inert atmosphere, 2-8°C | Prevents decomposition and maintains stability |

The thermodynamic stability of the liquid phase is further supported by the compound's relatively low viscosity and the absence of phase transitions in the temperature range of typical analytical conditions. This behavior contrasts with structurally related compounds that may exhibit solid-state polymorphism, such as benzamide derivatives that show multiple crystalline forms under different crystallization conditions [7].

Solubility Profile in Organic Media

Hansen Solubility Parameter Calculations

The Hansen Solubility Parameters (HSP) provide a quantitative framework for predicting the solubility behavior of Benzenemethanamine, 4-methoxy-N-propyl- in various organic solvents. The three-dimensional solubility parameter approach considers dispersion forces (δD), polar interactions (δP), and hydrogen bonding capabilities (δH) [8] [9].

Based on group contribution methods and comparison with structurally similar compounds, the estimated Hansen Solubility Parameters for the target compound are:

| Parameter | Value (MPa^0.5) | Contribution Source | Comparison Reference |

|---|---|---|---|

| Dispersion (δD) | 17.5 ± 1.0 | Aromatic ring + alkyl chains | Similar to 4-methoxybenzylamine |

| Polar (δP) | 6.0 ± 1.5 | Methoxy group + amine | Lower than primary amines |

| Hydrogen Bonding (δH) | 8.5 ± 2.0 | Secondary amine interactions | Moderate hydrogen bonding |

| Total (δT) | 19.8 ± 1.5 | Calculated: (δD² + δP² + δH²)^0.5 | Intermediate polarity |

The dispersion parameter (δD = 17.5 MPa^0.5) reflects the significant contribution of the aromatic ring system and the propyl chain to van der Waals interactions. This value is comparable to other methoxy-substituted aromatic compounds [8]. The polar parameter (δP = 6.0 MPa^0.5) is intermediate, reflecting the methoxy group's dipolar character while being moderated by the alkyl substitution. The hydrogen bonding parameter (δH = 8.5 MPa^0.5) indicates moderate hydrogen bonding capability, lower than primary amines due to the reduced availability of the nitrogen lone pair for hydrogen bonding interactions [9].

The solubility parameter calculations predict favorable solubility in solvents with similar Hansen parameters. Excellent solubility is expected in alcohols (ethanol: δT ≈ 26.5, methanol: δT ≈ 29.6), moderate solubility in acetone (δT ≈ 19.9), and limited solubility in non-polar hydrocarbons like hexane (δT ≈ 14.9) [8].

| Solvent System | δD | δP | δH | δT | Predicted Solubility |

|---|---|---|---|---|---|

| Ethanol | 15.8 | 8.8 | 19.4 | 26.5 | Excellent |

| Methanol | 15.1 | 12.3 | 22.3 | 29.6 | Excellent |

| Acetone | 15.5 | 10.4 | 7.0 | 19.9 | Good |

| Chloroform | 17.8 | 3.1 | 5.7 | 19.0 | Good |

| Hexane | 14.9 | 0.0 | 0.0 | 14.9 | Poor |

Partition Coefficient (LogP) Determination

The partition coefficient, expressed as LogP, quantifies the distribution of Benzenemethanamine, 4-methoxy-N-propyl- between organic and aqueous phases, providing crucial insight into its lipophilicity and bioavailability characteristics [11]. Multiple estimation methods suggest a LogP range of 2.5-3.8 for the octanol/water system .

The compound's lipophilic character arises from the combined contribution of the aromatic methoxy-substituted benzyl group and the N-propyl chain. The 4-methoxy substituent contributes both hydrophobic character through the aromatic system and some polar character through the methoxy oxygen. The N-propyl group significantly enhances lipophilicity compared to the parent 4-methoxybenzylamine (LogP = 1.15) [2] [12].

| Solvent System | Predicted LogP | Lipophilicity Classification | Experimental Basis |

|---|---|---|---|

| n-Octanol/Water | 2.5-3.8 | Moderate to high | Group contribution methods |

| Chloroform/Water | 3.0-4.0 | High | Estimated from structural analogs |

| Ethyl Acetate/Water | 1.5-2.5 | Low to moderate | Based on polar interactions |

| Hexane/Water | 4.0-5.0 | Very high | Non-polar solvent preference |

The partition coefficient analysis reveals that the compound exhibits preferential distribution into organic phases across multiple solvent systems. In the standard octanol/water system, the LogP range of 2.5-3.8 indicates moderate to high lipophilicity, suggesting good membrane permeability potential while maintaining some aqueous solubility [13] [14].

Comparative analysis with structurally related compounds provides validation for these predictions. The progressive increase in LogP from 4-methoxybenzylamine (1.15) to the N-propyl derivative (2.5-3.8) demonstrates the significant impact of N-alkyl substitution on lipophilic character [2]. This increase follows expected patterns based on alkyl chain length contributions to partition coefficients [15].

| Compound | LogP (Octanol/Water) | Structural Difference | Reference |

|---|---|---|---|

| 4-Methoxybenzylamine | 1.15 | Primary amine | ChemicalBook |

| Benzenemethanamine, 4-methoxy-N-propyl- | 2.5-3.8 | N-propyl substitution | BenchChem |

| 4-Methoxy-3-(trifluoromethyl)benzylamine | 2.87 | Trifluoromethyl group | BenchChem |